molecular formula C16H17N B13061570 1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline

1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline

Cat. No.: B13061570
M. Wt: 223.31 g/mol
InChI Key: KIKIUQPRXKZWHH-UHFFFAOYSA-N
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Description

1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline is a nitrogen-containing heterocyclic compound. It is known for its structural complexity and potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound is characterized by its fused ring system, which includes both benzene and pyridine rings, making it a versatile scaffold for chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane. The reaction is typically carried out in an oil bath at temperatures ranging from 150-160°C for about 20 hours. After the reaction, the mixture is cooled, and concentrated hydrochloric acid and water are added. The product is then extracted using ether and purified by distillation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine and chlorine, as well as nucleophiles such as amines and thiols, are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the functional groups present on the molecule. The pathways involved often include signal transduction and metabolic processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde
  • 8-Hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde

Uniqueness

1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline is unique due to its fused ring system, which provides a rigid and versatile scaffold for chemical modifications. This structural feature allows for the development of a wide range of derivatives with diverse biological and chemical properties .

Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8-pentaene

InChI

InChI=1S/C16H17N/c1-2-7-14-12(5-1)11-13-6-3-9-17-10-4-8-15(14)16(13)17/h1-2,5,7,11H,3-4,6,8-10H2

InChI Key

KIKIUQPRXKZWHH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=CC=CC=C3C4=C2N(C1)CCC4

Origin of Product

United States

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